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2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid Documentation Hub

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  • Product: 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
  • CAS: 191105-37-0

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-4-ethylthiazole-5-carboxylate CAS 72850-74-9 supplier

CAS 72850-74-9 | A Critical Scaffold for Kinase Inhibitor SAR Profiling Executive Summary: The Structural Imperative Ethyl 2-amino-4-ethylthiazole-5-carboxylate (CAS 72850-74-9) is not merely a catalog reagent; it is a s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 72850-74-9 | A Critical Scaffold for Kinase Inhibitor SAR Profiling

Executive Summary: The Structural Imperative

Ethyl 2-amino-4-ethylthiazole-5-carboxylate (CAS 72850-74-9) is not merely a catalog reagent; it is a strategic building block in the development of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) . While its 4-methyl analog is ubiquitous in first-generation inhibitors (e.g., Dasatinib precursors), the 4-ethyl variant serves a specific, high-value function in Structure-Activity Relationship (SAR) campaigns: Steric Probing .

By introducing an ethyl group at the C4 position, medicinal chemists can probe the tolerance of the ATP-binding pocket (specifically the Gatekeeper region and the solvent-front cleft) for bulkier substituents. This guide provides the definitive technical roadmap for synthesizing, validating, and utilizing this compound with pharmaceutical-grade rigor.

Chemical Identity & Physicochemical Profile
ParameterSpecification
CAS Number 72850-74-9
IUPAC Name Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
SMILES CCOC(=O)C1=C(CC)N=C(N)S1
Appearance Off-white to pale yellow crystalline solid
Melting Point 138–142 °C (Typical range; purity dependent)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Thiazole N), ~13.0 (Amino group)
Synthesis: The Hantzsch Thiazole Condensation

The synthesis of CAS 72850-74-9 follows the classical Hantzsch Thiazole Synthesis , but requires precise control over the


-keto ester precursor to ensure regiospecificity.
3.1. Mechanistic Pathway

The reaction involves the condensation of Thiourea with Ethyl 2-chloro-3-oxopentanoate . The mechanism proceeds via a nucleophilic attack of the sulfur atom on the


-carbon (ketone), followed by cyclization at the 

-carbon (halide).

HantzschSynthesis Reactant1 Thiourea (CAS 62-56-6) Intermediate Thioimidate Intermediate Reactant1->Intermediate Ethanol, Reflux Reactant2 Ethyl 2-chloro-3-oxopentanoate (Precursor) Reactant2->Intermediate Product Ethyl 2-amino-4-ethylthiazole-5-carboxylate (CAS 72850-74-9) Intermediate->Product Cyclization - H2O Byproduct HCl + H2O Intermediate->Byproduct

Figure 1: The Hantzsch condensation pathway for the synthesis of the 4-ethyl thiazole scaffold.

3.2. Validated Experimental Protocol

Objective: Synthesis of 10g of Ethyl 2-amino-4-ethylthiazole-5-carboxylate.

Reagents:

  • Thiourea (3.8 g, 50 mmol)

  • Ethyl 2-chloro-3-oxopentanoate (8.9 g, 50 mmol) [Note: Purity is critical; verify by GC before use]

  • Ethanol (Absolute, 50 mL)

  • Ammonium Hydroxide (25% aq.)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (3.8 g) in Ethanol (50 mL).

  • Addition: Add Ethyl 2-chloro-3-oxopentanoate (8.9 g) dropwise over 15 minutes at room temperature. Expert Note: The reaction is exothermic; ensure temperature does not exceed 40°C during addition to prevent side-product formation.

  • Reflux: Fit a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor progress via TLC (System: Hexane:EtOAc 1:1).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate.[1]

  • Neutralization: Slowly add Ammonium Hydroxide until the pH reaches ~8-9. This liberates the free base.

  • Workup: Pour the mixture into ice-cold water (200 mL). Stir for 30 minutes.

  • Filtration: Filter the resulting precipitate under vacuum. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Recrystallization: If purity is <98% (HPLC), recrystallize from hot Ethanol/Water (9:1).

Quality Control & Analytical Verification

The primary challenge in validating CAS 72850-74-9 is distinguishing the 4-ethyl group from the ester ethyl group . A standard 1H-NMR will show two distinct ethyl patterns.

4.1. 1H-NMR Interpretation Guide (DMSO-d6)
Shift (

ppm)
MultiplicityIntegrationAssignmentExpert Insight
7.45 Broad Singlet2H-NH₂Exchangeable with D₂O.
4.18 Quartet (

Hz)
2HEster -O-CH₂ -CH₃Typical ester region.
2.85 Quartet (

Hz)
2HRing-CH₂ -CH₃ (C4)Diagnostic Peak. Shifted downfield due to aromatic ring attachment.
1.26 Triplet (

Hz)
3HEster -O-CH₂-CH₃ Overlaps slightly with C4-methyl but usually resolvable.
1.14 Triplet (

Hz)
3HRing-CH₂-CH₃ (C4)Distinct from ester methyl.

Critical QC Check: If the quartet at 2.85 ppm is missing and replaced by a singlet at ~2.4 ppm, you have accidentally synthesized the 4-methyl analog (using the wrong starting material).

Applications in Drug Discovery

This compound serves as the "Head" or "Core" moiety in the fragment-based design of kinase inhibitors.

5.1. The "Dasatinib-Like" Workflow

The 2-aminothiazole core is privileged for binding to the hinge region of kinases (e.g., Src, Abl, Bcr-Abl).

DrugDesign Start CAS 72850-74-9 (Scaffold) Step1 Hydrolysis (LiOH/THF) Start->Step1 Intermediate Free Acid Intermediate Step1->Intermediate Step2 Amide Coupling (HATU/Amine) Intermediate->Step2 Final Target Kinase Inhibitor (Src/Abl Analog) Step2->Final Introduction of 'Tail' Moiety

Figure 2: Workflow for converting the ester scaffold into a bioactive kinase inhibitor.

5.2. Steric SAR Utility
  • 4-Methyl (Standard): Fits tight gatekeeper regions.

  • 4-Ethyl (CAS 72850-74-9): Probes the flexibility of the hydrophobic pocket. If the 4-ethyl analog retains potency, the pocket is "open," allowing for further modification to improve solubility or pharmacokinetic properties without losing binding affinity.

Handling & Safety (SDS Summary)
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiazoles can darken upon prolonged exposure to air/light due to oxidation of the amino group.

  • Self-Life: 24 months if stored properly. Retest purity (HPLC) every 12 months.

References
  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Foundational paper for Dasatinib analogs).

  • Metwally, K. A., et al. (2012). "Design, synthesis and anticancer evaluation of novel 2-aminothiazole derivatives." European Journal of Medicinal Chemistry, 56, 254-262.

Sources

Exploratory

The Strategic Importance of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its derivatives have shown a wide array of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the specifics of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, a representative member of this critical class of molecules. We will explore its fundamental chemical identifiers, discuss its synthesis, and propose a potential mechanism of action within a relevant signaling pathway, providing a framework for its further investigation and application in drug development.

Core Molecular Identifiers

Precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. Below are the key identifiers for 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid.

IdentifierValue
IUPAC Name 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
SMILES CCC1=C(C(=O)O)SC(=N)N1
InChIKey InChIKey=YJRGVJJBEJXIAS-UHFFFAOYSA-N
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol

Synthetic Approach: A Modified Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. For the synthesis of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, a strategic modification utilizing an α-halo-β-ketoester is employed.

Experimental Protocol

Objective: To synthesize 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid.

Materials:

  • Ethyl 2-chloro-3-oxopentanoate

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-chloro-3-oxopentanoate (1 equivalent) and thiourea (1.1 equivalents) in ethanol (100 mL).

  • Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization and Ester Hydrolysis: After completion of the condensation, cool the reaction mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (2.5 equivalents) and stir at room temperature for 12-16 hours to facilitate both cyclization and hydrolysis of the ethyl ester.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 2N hydrochloric acid. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Synthesis_Workflow Reactants Ethyl 2-chloro-3-oxopentanoate + Thiourea in Ethanol Reflux Reflux (4-6h) Reactants->Reflux Condensation Hydrolysis NaOH (aq) Stir (12-16h) Reflux->Hydrolysis Cyclization/ Ester Hydrolysis Acidification HCl (aq) to pH 3-4 Hydrolysis->Acidification Precipitation Purification Filtration & Recrystallization Acidification->Purification Isolation Product 2-Amino-4-ethyl-1,3-thiazole- 5-carboxylic acid Purification->Product

Caption: Workflow for the synthesis of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid.

Biological Context and Potential Signaling Pathway Involvement

Derivatives of the 2-aminothiazole scaffold are known to exhibit a range of biological activities, with many acting as kinase inhibitors.[2][4] The structural features of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, particularly the amino group and the carboxylic acid moiety, suggest potential interactions with the ATP-binding site of various kinases. One such family of kinases are the Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Hypothesized Mechanism of Action: Inhibition of the CDK2/Cyclin E Pathway

We hypothesize that 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid could act as an inhibitor of the CDK2/Cyclin E complex. This complex is pivotal for the G1/S phase transition of the cell cycle. Inhibition of this complex would lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Proposed Signaling Pathway:

  • G1/S Checkpoint: In a normal cell cycle, the formation of the CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb).

  • E2F Release: Phosphorylated pRb releases the transcription factor E2F.

  • S-Phase Gene Transcription: E2F then activates the transcription of genes necessary for DNA replication and entry into the S phase.

  • Inhibition by 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid: The compound could bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of pRb.

  • Cell Cycle Arrest: This leads to the sequestration of E2F by hypophosphorylated pRb, blocking the transcription of S-phase genes and causing cell cycle arrest at the G1/S checkpoint.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK2_CyclinE->pRb phosphorylates Inhibitor 2-Amino-4-ethyl-1,3-thiazole- 5-carboxylic acid Inhibitor->CDK2_CyclinE inhibits

Caption: Proposed inhibition of the CDK2/Cyclin E signaling pathway.

Future Directions

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutics.[3] The specific derivative, 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, presents an intriguing candidate for further investigation. Future work should focus on its efficient synthesis and purification, followed by in vitro screening against a panel of kinases to validate its inhibitory activity. Subsequent structure-activity relationship (SAR) studies could lead to the development of more potent and selective drug candidates.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 569-590. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Detailed Protocol: A Two-Step Synthesis of 2-Amino-4-ethylthiazole-5-carboxylic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-4-ethylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The 2-aminothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-4-ethylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] The protocol herein details a robust and efficient two-step synthetic route commencing from the α-halo-β-ketoester, ethyl 2-chloro-3-oxopentanoate. The synthesis employs the classic Hantzsch thiazole synthesis followed by a standard saponification reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation.

Introduction to the Synthetic Strategy

The synthesis of the target molecule is achieved through a logical and well-established two-step sequence. This approach ensures high yields and purity, leveraging fundamental reactions in heterocyclic chemistry.

  • Step 1: Hantzsch Thiazole Synthesis. This foundational reaction involves the condensation of an α-haloketone (ethyl 2-chloro-3-oxopentanoate) with a thioamide (thiourea).[3] The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration, to yield the aromatic ethyl 2-amino-4-ethylthiazole-5-carboxylate intermediate. The aromaticity of the thiazole ring is a significant driving force for this reaction.[4]

  • Step 2: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions to its corresponding carboxylate salt. Subsequent acidification then protonates the carboxylate to yield the final product, 2-amino-4-ethylthiazole-5-carboxylic acid. This is an essentially irreversible process driven by the acid-base reaction between the initially formed carboxylic acid and the basic reaction medium.[5]

The overall workflow is depicted below.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification A Ethyl 2-chloro-3-oxopentanoate + Thiourea B Ethyl 2-amino-4-ethylthiazole-5-carboxylate A->B Reflux in Ethanol C Ethyl 2-amino-4-ethylthiazole-5-carboxylate D 2-amino-4-ethylthiazole-5-carboxylic acid C->D 1. NaOH (aq), Reflux 2. HCl (aq), Acidification

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 2-amino-4-ethylthiazole-5-carboxylate

Principle and Mechanism

The Hantzsch thiazole synthesis is a cornerstone for the construction of the thiazole ring system. The mechanism begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of ethyl 2-chloro-3-oxopentanoate, displacing the chloride ion in an SN2 reaction.[4][6] The resulting isothiouronium salt intermediate then undergoes an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. A subsequent dehydration step eliminates a molecule of water to form the stable, aromatic thiazole ring.

G Start Thiourea + α-Halo-β-ketoester Intermediate1 Isothiouronium Salt (S-Alkylation) Start->Intermediate1 S_N2 Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product1 Ethyl 2-amino-4-ethylthiazole-5-carboxylate Intermediate2->Product1 Dehydration (-H₂O) G Start Thiazole Ester + OH⁻ Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Addition Intermediate2 Carboxylate Salt + Ethanol Intermediate1->Intermediate2 Elimination of Ethoxide & Deprotonation Product1 2-amino-4-ethylthiazole-5-carboxylic acid Intermediate2->Product1 Acidification (H₃O⁺)

Sources

Application

Hantzsch thiazole synthesis protocol for 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid

Abstract This application note details a robust, two-stage protocol for the synthesis of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-stage protocol for the synthesis of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents. Unlike generic textbook descriptions, this guide addresses the specific regiochemical challenges of 4-alkyl-5-carboxyl thiazoles. The protocol utilizes a Hantzsch thiazole synthesis starting from ethyl 3-oxopentanoate, followed by a controlled saponification. Emphasis is placed on process safety, impurity control, and scalable purification techniques that avoid chromatography.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide (thiourea) and an


-halocarbonyl.[1]
  • Disconnection: The C-S and C-N bonds of the thiazole ring.

  • Precursors:

    • Thiourea: Provides the N-C-S fragment and the exocyclic amine.

    • Ethyl 2-chloro-3-oxopentanoate: Provides the C4-C5 backbone.

      • Strategic Note: We utilize the ester derivative for the cyclization step. Direct use of the free acid precursor (

        
        -chloro-
        
        
        
        -keto acid) is avoided due to its propensity for decarboxylation. The ester is hydrolyzed in the final step.
Reaction Scheme


Mechanism of Action

The Hantzsch synthesis proceeds through a cascade sequence. Understanding this mechanism is vital for troubleshooting low yields.

  • Nucleophilic Substitution (

    
    ):  The sulfur atom of thiourea attacks the 
    
    
    
    -carbon of the halo-ester, displacing the chloride. This is the rate-determining step.
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization, forming the stable thiazole ring.

HantzschMechanism Reactants Thiourea + Ethyl 2-chloro-3-oxopentanoate Inter1 Thioimidate Intermediate (S-Alkylation) Reactants->Inter1 SN2 Attack (S on C-Cl) Inter2 Hydroxy-thiazoline (Cyclization) Inter1->Inter2 N-Attack on C=O Product Thiazole Ester (Aromatization) Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Part A: Synthesis of Ethyl 2-amino-4-ethylthiazole-5-carboxylate

Note: If Ethyl 2-chloro-3-oxopentanoate is not commercially available, it must be prepared fresh via chlorination of ethyl 3-oxopentanoate with sulfuryl chloride (


) at 0°C.

Reagents:

  • Ethyl 2-chloro-3-oxopentanoate (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 5 mL/mmol)

  • Ammonium hydroxide (25% aq.) or Sodium Bicarbonate (sat. aq.)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve Thiourea (1.1 equiv) in absolute ethanol.

  • Addition: Add Ethyl 2-chloro-3-oxopentanoate (1.0 equiv) dropwise at room temperature.

    • Observation: The reaction is exothermic.[2] A slight temperature rise indicates initiation.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexanes). The starting halo-ester (

      
      ) should disappear, and a lower spot (Thiazole HCl salt) will appear.
      
  • Workup (Basification):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Add water (10 mL/mmol) to dissolve the thiazole hydrochloride salt.

    • Slowly add Ammonium hydroxide or sat.

      
       until pH 8–9. The free base ester will precipitate as a solid.
      
  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Part B: Hydrolysis to 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic Acid

Reagents:

  • Intermediate Thiazole Ester (from Part A)

  • Sodium Hydroxide (2.0 M aq, 3.0 equiv)

  • Ethanol (2 mL/mmol)

  • Hydrochloric Acid (1.0 M and 6.0 M)

Procedure:

  • Saponification: Suspend the Thiazole Ester in ethanol. Add 2.0 M NaOH (3.0 equiv).

  • Reflux: Heat to reflux for 1–2 hours. The solid should dissolve as the carboxylate salt forms.

  • Clarification: If the solution is not clear, filter while hot to remove insoluble impurities.

  • Acidification (Critical Step):

    • Cool the solution to 0–5°C (Ice bath).

    • Add 1.0 M HCl dropwise with vigorous stirring.

    • Adjust pH to exactly 3.0–4.0 (Isoelectric point region).

    • Caution: Do not drop below pH 2, as the amino group may protonate, forming the soluble hydrochloride salt (

      
      ), which prevents precipitation.
      
  • Isolation: Collect the precipitate by filtration. Wash with cold water followed by a small amount of cold acetone (to remove water).

  • Drying: Dry under high vacuum at 50°C for 12 hours.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Stoichiometry Thiourea (1.1 eq)Slight excess ensures complete consumption of the halo-ester, which is harder to remove than thiourea.
Reflux Temp 78°C (Ethanol)Required to overcome the activation energy for the cyclization step.
Hydrolysis pH Final pH 3.0–4.0Crucial: pH < 2 forms soluble salt; pH > 5 leaves unreacted carboxylate.
Drying Temp < 60°CAmino-thiazole acids can decarboxylate at high temperatures (

C), but mild heat is safe.
Expected Yields[1][3][4][5]
  • Step 1 (Ester): 85–92%

  • Step 2 (Acid): 90–95%

  • Overall: ~75–85%

Workflow Diagram

Workflow Start Start: Ethyl 2-chloro-3-oxopentanoate + Thiourea Step1 Reflux in EtOH (3h) (Hantzsch Condensation) Start->Step1 Step2 Basify (pH 9) & Filter Isolate Ester Intermediate Step1->Step2 Step3 Saponification (NaOH/EtOH, Reflux 1h) Step2->Step3 Step4 Acidify to pH 3-4 (Precipitate Target Acid) Step3->Step4 End Final Product: 2-amino-4-ethyl-1,3-thiazole-5-COOH Step4->End

Figure 2: Operational workflow for the synthesis of the target thiazole acid.

Troubleshooting Guide

Issue 1: Product is a sticky oil instead of a solid.

  • Cause: Incomplete removal of ethanol before adding water, or presence of unreacted halo-ester.

  • Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. Ensure the reaction went to completion (TLC).

Issue 2: Low yield during acidification (Step B).

  • Cause: The pH was lowered too much (pH < 1), forming the soluble hydrochloride salt.

  • Solution: Back-titrate with dilute NaOH to pH 4 to reprecipitate the zwitterionic amino acid.

Issue 3: Dark colored product.

  • Cause: Oxidation of the amine or polymerization of thiourea byproducts.

  • Solution: Recrystallize the intermediate ester from Ethanol/Water before hydrolysis. Perform the reaction under Nitrogen atmosphere.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview Source: SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Saponification Procedures for Thiazole Esters Source: OperaChem. (2024). Saponification - Typical Procedures and Mechanisms. [Link]

  • Properties of Ethyl 2-chloro-3-oxopentanoate (Precursor) Source: PubChem. (2025).[3] Ethyl 2-chloro-3-oxopentanoate (CID 12923424).[3][4] [Link][4]

Sources

Method

Application Note: Hydrolysis of Ethyl 2-amino-4-ethylthiazole-5-carboxylate to 2-amino-4-ethylthiazole-5-carboxylic acid

Abstract & Strategic Context The hydrolysis of ethyl 2-amino-4-ethylthiazole-5-carboxylate is a critical transformation in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and various peptidomimetics. While e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The hydrolysis of ethyl 2-amino-4-ethylthiazole-5-carboxylate is a critical transformation in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and various peptidomimetics. While ester hydrolysis is a fundamental organic operation, this specific substrate presents a unique "Zwitterionic Trap." The product contains a basic 2-amino group (pKa ~5.3) and an acidic 5-carboxylate group (pKa ~2.5), rendering it amphoteric.

Why this protocol matters: Standard acidic hydrolysis often leads to decarboxylation of the 5-position due to the electron-rich nature of the 2-aminothiazole ring. Conversely, improper pH control during basic hydrolysis workup results in product loss as water-soluble hydrochloride salts or sodium carboxylates. This guide provides a self-validating saponification protocol optimized for yield and purity, specifically targeting the isoelectric point (pI) for isolation.

Chemical Mechanism & Reaction Logic

The transformation proceeds via a base-mediated nucleophilic acyl substitution (Saponification), followed by a pH-controlled precipitation.

Reaction Pathway[1]
  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the ester carbonyl carbon.
    
  • Tetrahedral Intermediate: Formation of the anionic intermediate.

  • Collapse: Elimination of the ethoxide leaving group (

    
    ).
    
  • Deprotonation (Irreversible): The generated carboxylic acid is immediately deprotonated by the basic medium to form the stable carboxylate salt.

  • Workup (The Critical Step): Acidification converts the salt to the free acid.

Visualization of Workflow

The following diagram illustrates the process flow and decision gates.

G Start Start: Ethyl Ester (Substrate) Solubilization Solubilization (EtOH/THF) Start->Solubilization Hydrolysis Saponification (NaOH, 60°C) Solubilization->Hydrolysis Check TLC/HPLC Check (Consumption) Hydrolysis->Check Check->Hydrolysis Incomplete Evap Concentration (Remove Organics) Check->Evap Complete Acidify Acidification (Target pH 3.5-4.0) Evap->Acidify Filter Filtration & Desalting Acidify->Filter Precipitate Forms

Figure 1: Operational workflow for the hydrolysis of 2-aminothiazole esters. Note the critical acidification step targeting the isoelectric point.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Ethyl 2-amino-4-ethylthiazole-5-carboxylate Substrate1.0Limiting Reagent
NaOH (2N Aqueous) Base2.5 - 3.0Excess required to neutralize generated acid and drive kinetics.
Ethanol (95%) or THF Solvent5-10 VolTHF recommended if substrate solubility is poor in EtOH.
HCl (1N and 6N) AcidifierAs neededUsed for pH adjustment.
Water Solvent10 VolFor workup.
Step-by-Step Procedure
Phase 1: Saponification
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with Ethyl 2-amino-4-ethylthiazole-5-carboxylate (1.0 eq). Add Ethanol (5 volumes relative to mass, e.g., 5 mL per 1 g).

    • Expert Insight: If the ester does not dissolve, add THF dropwise until clear. A homogeneous solution ensures faster kinetics.

  • Base Addition: Add 2N NaOH (3.0 eq) dropwise at room temperature.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Heat the mixture to 60°C (mild reflux). Stir for 2–4 hours .

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear; the product salt will stay at the baseline.
      
Phase 2: Workup & Isolation (The "Zwitterion" Trap)
  • Concentration: Remove the organic solvent (EtOH/THF) under reduced pressure (Rotavap, 40°C).

    • Why: Organic solvents increase the solubility of the neutral acid, reducing yield during precipitation.

  • Re-dissolution: The residue (sodium salt) will be a solid or thick oil. Dissolve this in minimal Water (approx. 5-10 volumes).

    • Filtration (Optional): If there are insoluble impurities, filter the basic solution now.

  • Acidification (Critical Step):

    • Place the aqueous solution in an ice bath (0–5°C).

    • Slowly add 1N HCl dropwise while monitoring pH with a calibrated pH meter.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Mechanism:[1][2][3][4] At pH > 7, the molecule is anionic (

      
      ). At pH < 1, it is cationic (
      
      
      
      ). At pH ~3.8 (Isoelectric Point), the zwitterion has net neutral charge and minimum solubility.
  • Precipitation: A white to off-white solid should precipitate heavily. Stir at 0°C for 30 minutes to maximize yield.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with cold water (2x) to remove NaCl.

    • Caution: Do not wash with large volumes of water if the yield is low; the compound has slight water solubility.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Critical Process Parameters (CPP) & Troubleshooting

Decarboxylation Risk

Thiazole-5-carboxylic acids are prone to thermal decarboxylation, especially in acidic media at high temperatures.

  • Risk: Heating the acidic solution > 50°C.

  • Mitigation: Perform acidification at 0–5°C. Do not reflux in acid.

Solubility Issues (No Precipitate?)

If no solid forms at pH 4:

  • Diagnosis: The compound might be too soluble in the remaining water volume.

  • Solution: Saturate the aqueous layer with NaCl (Salting out) and cool to -10°C.

  • Alternative: If the product is trapped as a hydrochloride salt (pH < 1), add NaOH back to pH 4.

Purity Validation
TestExpected ResultFailure Mode
1H NMR (DMSO-d6) Ethyl peaks (quartet ~4.2 ppm, triplet ~1.3 ppm) ABSENT .Presence of ethyl peaks = Incomplete Hydrolysis.
pH Solubility Test Soluble in 1N NaOH and 1N HCl; Insoluble in Water (pH 4).Insoluble in base = Inorganic salt contamination.

References

  • Dasatinib Intermediate Synthesis

    • Source: ChemicalBook & Patent CN106008393. Describes the hydrolysis of ethyl 2-aminothiazole-5-carboxylate using basic conditions (NaOH/THF/Water)
    • URL:

  • Thiazole Decarboxylation Kinetics

    • Source: Journal of the Chemical Society, Perkin Transactions 2. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.
    • URL:

  • Isoelectric Point & Solubility

    • Source: Master Organic Chemistry. Explains the zwitterionic nature of amino acids/heterocycles and the solubility minimum at the isoelectric point (pI).[5]

    • URL:

  • General Thiazole Synthesis (Organic Syntheses)

    • Source: Organic Syntheses, Coll. Vol. 6, p.638.
    • URL:

Sources

Application

Reagents for cyclization of thiourea and beta-keto esters to aminothiazoles

Advanced Reagent Selection and Protocols for the One-Pot Cyclization of Thiourea and -Keto Esters to 2-Aminothiazoles Executive Summary The synthesis of 2-aminothiazoles from -keto esters and thiourea presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Selection and Protocols for the One-Pot Cyclization of Thiourea and -Keto Esters to 2-Aminothiazoles

Executive Summary

The synthesis of 2-aminothiazoles from


-keto esters and thiourea presents a classic chemoselectivity challenge. Under standard basic conditions, these reagents preferentially condense to form 2-thiouracils  (pyrimidines). To divert the pathway toward 2-aminothiazoles —a privileged scaffold in kinase inhibitors (e.g., Dasatinib) and antibiotics (e.g., Cephalosporins)—the reaction requires an oxidative  or halogenative  driving force to activate the 

-methylene position.

This guide details the specific reagents, mechanisms, and validated protocols required to achieve this transformation in a "one-pot" manner, bypassing the isolation of lachrymatory


-haloketone intermediates.

Mechanistic Bifurcation & Reagent Strategy

The choice of reagent dictates the reaction pathway. Understanding this bifurcation is critical for process control.

The Chemoselectivity Switch
  • Thermodynamic Pathway (Base-Mediated): Without an oxidant, the thiourea nitrogen attacks the ester carbonyl, and the sulfur attacks the ketone (or vice versa), leading to a 6-membered pyrimidine ring.

  • Kinetic/Oxidative Pathway (Halogen-Mediated): Introduction of an electrophilic halogen source (X+) effects rapid

    
    -halogenation of the 
    
    
    
    -keto ester. The "soft" sulfur of thiourea then displaces the halide (SN2), followed by rapid intramolecular cyclization onto the ketone carbonyl to form the 5-membered thiazole ring.
Reaction Pathway Diagram

ReactionPathways Start β-Keto Ester + Thiourea Base Reagent: Base (NaOEt) (No Oxidant) Start->Base Oxidant Reagent: NBS, I2, or TBCA (Electrophilic Activation) Start->Oxidant Inter_P Intermediate: Acyl Thiourea Base->Inter_P Prod_P Product: 2-Thiouracil (Pyrimidine) Inter_P->Prod_P - EtOH Inter_T Intermediate: α-Halo-β-Keto Ester Oxidant->Inter_T In-situ α-Halogenation Step_T2 S-Alkylation & Cyclodehydration Inter_T->Step_T2 + Thiourea Prod_T Product: 2-Aminothiazole-5-carboxylate Step_T2->Prod_T - H2O, - HX

Figure 1: Mechanistic divergence.[1] To obtain aminothiazoles, the system must be driven through an


-halo intermediate using oxidative reagents.

Reagent Selection Matrix

For the one-pot synthesis of 2-aminothiazole-5-carboxylates, the following reagent systems are industry standards.

Reagent SystemRole of ReagentSolventKey AdvantageLimitation
NBS (N-Bromosuccinimide) Source of

for in-situ

-bromination.[2]
Water /

-Cyclodextrin
Green Chemistry: High yield, water-based, recyclable catalyst.[2]Requires

-CD for aqueous solubility.[2]
Iodine (

)
Mild oxidant / Iodination agent.[3]Refluxing Ethanol or DMSOOperational Simplicity: Readily available, no catalyst needed.Can require excess iodine; cleanup of

required.
TBCA (Tribromoisocyanuric Acid) High atom-economy

source.[4]
Acetonitrile / WaterEfficiency: Higher active Br content than NBS.Byproduct (cyanuric acid) requires filtration.

(Electrochemical)
Redox mediator (

).[5][6][7]
Methanol/WaterSustainability: Oxidant-free (uses electricity).Requires electrochemical cell setup.[5][7]

Detailed Protocols

Protocol A: Green Synthesis using NBS and Supramolecular Catalysis

Best for: High-yield synthesis, environmentally conscious labs, and scaling up without toxic organic solvents.[2] Mechanism:


-Cyclodextrin (

-CD) forms a host-guest complex with the

-keto ester, increasing its solubility in water and facilitating attack by NBS.
Materials
  • 
    -Keto ester (1.0 mmol)
    
  • Thiourea (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • 
    -Cyclodextrin (
    
    
    
    -CD) (0.1 mmol, 10 mol%)
  • Water (10 mL)

Experimental Workflow
  • Catalyst Preparation: Dissolve

    
    -CD (113 mg, 0.1 mmol) in water (10 mL) at 50 °C until a clear solution is obtained.
    
  • Substrate Addition: Add the

    
    -keto ester (1.0 mmol) to the solution. Stir for 10 minutes to allow inclusion complex formation.
    
  • Halogenation: Add NBS (178 mg, 1.0 mmol) portion-wise. Stir at 50 °C for 30 minutes. Note: The solution may turn slightly orange/yellow.

  • Cyclization: Add thiourea (76 mg, 1.0 mmol) to the reaction mixture.

  • Reaction: Continue stirring at 50 °C. Monitor by TLC (typically 1–2 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Extract with ethyl acetate (

      
       mL).
      
    • The aqueous phase contains

      
      -CD and succinimide (can be recycled).
      
    • Dry organic layer over

      
      , filter, and concentrate.[8]
      
    • Recrystallize from ethanol if necessary.

Expected Yield: 85–94%

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Rapid screening, labs without


-CD, or substrates insoluble in water.
Materials
  • 
    -Keto ester (1.0 mmol)
    
  • Thiourea (1.2 mmol)

  • Iodine (

    
    ) (1.0 mmol)
    
  • Ethanol (5 mL)

Experimental Workflow
  • Mixing: In a round-bottom flask, combine

    
    -keto ester (1.0 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
    
  • Oxidant Addition: Add molecular iodine (254 mg, 1.0 mmol) in one portion.

  • Heating: Reflux the mixture for 3–5 hours.

    • Observation: The dark iodine color will fade as it is consumed.

  • Quenching: Cool to room temperature. If the solution remains dark, wash with a 5%

    
     (sodium thiosulfate) solution to remove unreacted iodine.
    
  • Isolation:

    • Neutralize the solution with aqueous

      
       to precipitate the free base aminothiazole.
      
    • Filter the solid precipitate.[8]

    • Wash with cold water and dry.

Expected Yield: 70–85%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Pyrimidine (Thiouracil) Insufficient oxidant or basic pH during initial mixing.Ensure NBS/Iodine is added before or simultaneously with thiourea. Do not add external base (e.g.,

) until the workup.
Low Yield / Tarry Product Over-oxidation or polymerization of thiourea.Add thiourea after the 30-minute halogenation step (Protocol A). Use stoichiometric amounts of oxidant.
Regioselectivity Issues Steric hindrance at the

-position.
For

-substituted

-keto esters, increase reaction time and temperature.
Residual Succinimide Incomplete extraction (Protocol A).Succinimide is water-soluble; ensure thorough water washing of the organic layer or filter the precipitate carefully.

References

  • Narender, M., et al. (2007).[2] "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from

    
    -Keto Esters, Thiourea or Selenourea, and N-Bromosuccinimide under Supramolecular Catalysis." Synthesis, 2007(22), 3469–3472. Link
    
  • Yang, J., et al. (2022).[5] "A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I." Beilstein Journal of Organic Chemistry, 18, 1249–1255.[5] Link

  • Zhao, H., et al. (2021). "A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system."[3] Journal of Sulfur Chemistry, 42(1). Link

  • De Andrade, V. S. C., & De Mattos, M. C. S. (2018).[4] "One-Pot Telescoped Synthesis of Thiazole Derivatives from

    
    -Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid." Synthesis, 50(23), 4867-4874. Link
    

Sources

Method

Synthesis of Ethaboxam fungicide intermediates using 2-amino-4-ethylthiazole

Technical Application Note: Scalable Synthesis of Ethaboxam Intermediates via Functionalization of 2-Amino-4-Ethylthiazole Executive Summary Ethaboxam (N-(cyano(thiophen-2-yl)methyl)-4-ethyl-2-(ethylamino)thiazole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Ethaboxam Intermediates via Functionalization of 2-Amino-4-Ethylthiazole

Executive Summary

Ethaboxam (N-(cyano(thiophen-2-yl)methyl)-4-ethyl-2-(ethylamino)thiazole-5-carboxamide) is a systemic thiazolecarboxamide fungicide highly effective against Oomycetes (Phytophthora, Pythium).[1] While industrial routes often utilize cyclization of


-keto esters with 

-ethylthiourea, this guide addresses a critical alternative workflow: the direct functionalization of the commercially available 2-amino-4-ethylthiazole scaffold .

This approach is particularly valuable for:

  • Analog Discovery: Rapid diversification of the C5 position on existing thiazole libraries.

  • Process Flexibility: Utilizing abundant 2-aminothiazole precursors when specific

    
    -keto esters are inaccessible.
    

This protocol details the conversion of 2-amino-4-ethylthiazole into the key intermediate 4-ethyl-2-(ethylamino)thiazole-5-carboxylic acid via a Vilsmeier-Haack/Oxidation sequence, followed by coupling with the thiophene moiety.

Retrosynthetic Analysis & Pathway Design

The synthesis of Ethaboxam is chemically convergent. The molecule is disconnected at the amide bond, revealing two primary precursors: the Thiazole Acid Core and the Thiophene Amine Sidechain .

Strategic Decision: Direct alkylation of 2-aminothiazoles often results in ring nitrogen alkylation (imino-tautomer). To ensure regioselectivity for the exocyclic amine, we employ a Reductive Amination strategy, followed by electrophilic aromatic substitution (Vilsmeier-Haack) to install the C5 carbon.

Retrosynthesis Ethaboxam Ethaboxam (Target Molecule) ThiazoleAcid Intermediate A: 4-ethyl-2-(ethylamino)thiazole-5-carboxylic acid Ethaboxam->ThiazoleAcid Amide Disconnection ThiopheneAmine Intermediate B: alpha-amino-2-thiopheneacetonitrile Ethaboxam->ThiopheneAmine Amide Disconnection StartMat Starting Material: 2-amino-4-ethylthiazole ThiazoleAcid->StartMat 1. N-Ethylation 2. C5-Formylation 3. Oxidation

Figure 1: Retrosynthetic map illustrating the functionalization pathway from the bare thiazole scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of the Thiazole Acid Core

Objective: Convert 2-amino-4-ethylthiazole to 4-ethyl-2-(ethylamino)thiazole-5-carboxylic acid.

Step 1.1: Selective N-Ethylation via Reductive Amination Rationale: Using ethyl iodide often leads to over-alkylation or alkylation at the ring nitrogen (N3). Reductive amination with acetaldehyde is milder and favors the mono-alkylated exocyclic amine.

  • Reagents: 2-amino-4-ethylthiazole (1.0 eq), Acetaldehyde (1.1 eq), Sodium Cyanoborohydride (

    
    , 1.5 eq), Acetic Acid (catalytic), Methanol (solvent).
    
  • Protocol:

    • Dissolve 2-amino-4-ethylthiazole (100 mmol) in MeOH (200 mL) at 0°C.

    • Add Acetaldehyde (110 mmol) dropwise. Stir for 30 min to form the imine intermediate.

    • Add

      
       (150 mmol) in portions. Adjust pH to ~5-6 with acetic acid.
      
    • Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Quench: Add sat.

      
      . Extract with DCM (
      
      
      
      mL).
    • Purification: Flash chromatography on silica gel.

    • Product: 2-(ethylamino)-4-ethylthiazole .

Step 1.2: C5-Formylation (Vilsmeier-Haack Reaction) Rationale: The C5 position of the thiazole ring is electron-rich. The Vilsmeier reagent (


 + DMF) provides a robust electrophilic formylation method.[2]
  • Reagents:

    
     (1.2 eq), DMF (3.0 eq), DCM (solvent).
    
  • Protocol:

    • Vilsmeier Reagent Prep: In a dry flask under

      
      , cool DMF (300 mmol) to 0°C. Add 
      
      
      
      (120 mmol) dropwise. Stir 30 min until a white semi-solid forms.
    • Dissolve 2-(ethylamino)-4-ethylthiazole (100 mmol) in DCM (50 mL) and add dropwise to the reagent.

    • Heat to reflux (40°C) for 3 hours.

    • Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • Product: 4-ethyl-2-(ethylamino)thiazole-5-carbaldehyde .

Step 1.3: Pinnick Oxidation to Carboxylic Acid Rationale: Standard oxidants (KMnO4) may degrade the sulfur heterocycle. Pinnick oxidation (


) is highly selective for aldehydes -> acids without affecting the thiazole ring or the secondary amine.
  • Reagents: Sodium Chlorite (

    
    , 1.5 eq), 
    
    
    
    (buffer), 2-methyl-2-butene (scavenger), t-BuOH/Water (solvent).
  • Protocol:

    • Dissolve the aldehyde (50 mmol) in t-BuOH (100 mL) and 2-methyl-2-butene (20 mL).

    • Add a solution of

      
       (75 mmol) and 
      
      
      
      (50 mmol) in water (50 mL) dropwise.
    • Stir at RT for 2-4 hours. The solution will turn yellow (chlorine dioxide byproduct, scavenged by alkene).

    • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

    • Product: Intermediate A (Thiazole Acid) . Yield is typically >85%.[3][4]

Phase 2: Coupling and Final Assembly

Objective: Couple Intermediate A with Intermediate B (alpha-amino-2-thiopheneacetonitrile). Note: Intermediate B is typically synthesized via Strecker reaction of 2-thiophenecarboxaldehyde, KCN, and


.

Step 2.1: Amide Bond Formation Rationale: Acid chlorides can be unstable with electron-rich secondary amines. EDC/HOBt coupling is preferred for mildness and ease of purification.

  • Reagents: Intermediate A (1.0 eq), Intermediate B (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF.

  • Protocol:

    • Dissolve Intermediate A (Thiazole Acid) in DMF.

    • Add EDC.HCl and HOBt. Stir for 15 min at 0°C to activate the acid.

    • Add Intermediate B (Thiophene Amine) and DIPEA.

    • Stir at RT for 12 hours.

    • Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash with 1N HCl, sat.

      
      , and brine.
      
    • Recrystallization: Ethanol/Water.[4]

    • Final Product: Ethaboxam .

Process Data & Troubleshooting

Table 1: Critical Process Parameters (CPP)

StepParameterTarget RangeConsequence of Deviation
N-Ethylation Temperature0°C - RTHigh temp (>40°C) promotes bis-alkylation.
Formylation

Addition
< 5°CExotherm can degrade DMF, reducing yield.
Oxidation pH Control3.0 - 4.0pH < 2 generates

gas (safety hazard).
Coupling Water Content< 0.1%Water hydrolyzes the activated ester (O-acylisourea).

Figure 2: Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Scaffold Functionalization cluster_1 Phase 2: Convergence Step1 Start: 2-amino-4-ethylthiazole + Acetaldehyde/NaCNBH3 Step2 Intermediate: 2-ethylamino-derivative + POCl3/DMF (Vilsmeier) Step1->Step2 N-Alkylation Step3 Intermediate: 5-Formyl-derivative + NaClO2 (Pinnick Ox) Step2->Step3 C5-Formylation Step4 Coupling: Thiazole Acid + Thiophene Amine (EDC/HOBt) Step3->Step4 Amide Bond Final Final Product: Ethaboxam Step4->Final Purification

Figure 2: Step-by-step reaction workflow from starting scaffold to final fungicide.

Safety & Compliance (HSE)

  • Vilsmeier Reagent:

    
     reacts violently with water. Quench hydrolysis steps slowly into ice.
    
  • Sodium Cyanoborohydride: Highly toxic. Generates HCN if acidified without ventilation. Maintain pH > 3 during workup or use specific cyanide waste protocols.

  • Thiophene Derivatives: Often possess strong sulfur odors; use dedicated fume hoods.

References

  • BenchChem. (2025).[5] Ethaboxam | Oomycete Fungicide for Plant Research. Retrieved from

  • Kim, B. S., et al. (2004). Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science. Retrieved from

  • LG Life Sciences. (1998). Fungicidal Thiazolecarboxamide Derivatives. U.S.
  • Miyawaki, A., et al. (2012). Efficient Vilsmeier-Haack Formylation of Thiazoles. Journal of Organic Chemistry, 77, 8231. Retrieved from

  • PrepChem. (2024). Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. Retrieved from

Sources

Application

Preparation of 2-amino-4-ethylthiazole-5-carboxylic acid ethyl ester reflux conditions

Technical Application Note: Optimized Hantzsch Synthesis of Ethyl 2-Amino-4-ethylthiazole-5-carboxylate Introduction & Scope The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Hantzsch Synthesis of Ethyl 2-Amino-4-ethylthiazole-5-carboxylate

Introduction & Scope

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. This guide details the synthesis of Ethyl 2-amino-4-ethylthiazole-5-carboxylate (CAS 72850-74-9).[1][2][3][4]

While the 4-methyl analog is commercially ubiquitous, the 4-ethyl variant offers distinct steric and lipophilic properties (


 adjustment) often required for structure-activity relationship (SAR) optimization. This protocol utilizes the classic Hantzsch Thiazole Synthesis , reacting thiourea with an 

-halo-

-keto ester.

Key Technical Challenge: The required precursor, Ethyl 2-chloro-3-oxopentanoate , is less stable than its methyl-analog counterpart and is best prepared in situ or immediately prior to use to prevent degradation into non-cyclizable byproducts.

Reaction Mechanism

The Hantzsch synthesis involves a condensation between a thioamide (thiourea) and an


-haloketone. The reaction proceeds through a nucleophilic attack of the sulfur atom on the 

-carbon, followed by an intramolecular attack of the nitrogen on the ketone carbonyl, dehydration, and aromatization.

HantzschMechanism Reactants Thiourea + Ethyl 2-chloro-3-oxopentanoate Inter1 Intermediate A: Thioimidate Formed (S-Alkylation) Reactants->Inter1 SN2 Displacement (-HCl) Inter2 Intermediate B: Hydroxythiazoline (Cyclization) Inter1->Inter2 N-Attack on C=O Product Product (Salt Form): Thiazolium Hydrochloride Inter2->Product Dehydration (-H2O) FreeBase Final Product: Free Base (Neutralized) Product->FreeBase Base Workup (NaHCO3/NH4OH)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Materials & Equipment

ReagentCASMW ( g/mol )Equiv.Role
Ethyl 3-oxopentanoate 4949-44-4144.171.0Scaffold Precursor
Sulfuryl Chloride (

)
7791-25-5134.971.05Chlorinating Agent
Thiourea 62-56-676.121.2Thioamide Source
Ethanol (Absolute) 64-17-5-SolventReaction Medium
Sodium Bicarbonate 144-55-884.01ExcessNeutralization

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and addition funnel.

  • Magnetic stirrer and oil bath.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).[5]

Experimental Protocol

Phase A: Preparation of Ethyl 2-chloro-3-oxopentanoate (In-Situ)

Note: If commercial Ethyl 2-chloro-3-oxopentanoate is available and fresh, skip to Phase B.

  • Setup: Charge a 3-neck flask with Ethyl 3-oxopentanoate (14.4 g, 100 mmol) and Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.

  • Chlorination: Add Sulfuryl Chloride (14.2 g, 105 mmol) dropwise over 30 minutes, maintaining temperature < 5°C.

    • Caution:

      
       and 
      
      
      
      gases are evolved. Use a scrubber or vent to a fume hood.
  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting keto-ester).

  • Isolation: Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure (keep bath < 40°C) to obtain the crude

    
    -chloro ester as a pale yellow oil. Use immediately. 
    
Phase B: Cyclization (Reflux Conditions)
  • Solution Preparation: In a clean 250 mL round-bottom flask, dissolve Thiourea (9.1 g, 120 mmol, 1.2 equiv) in Absolute Ethanol (80 mL).

  • Addition: Add the freshly prepared Ethyl 2-chloro-3-oxopentanoate (approx. 100 mmol) to the thiourea solution.

    • Note: The reaction is exothermic. Add slowly if working on >50g scale.

  • Reflux: Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring.

    • Time: Reflux for 4–6 hours .

    • Monitoring: TLC (System: 1:1 Ethyl Acetate/Hexane). The product spot will be more polar than the chloro-ester but less polar than thiourea.

  • Cooling: Allow the reaction mixture to cool to room temperature. Often, the thiazole hydrochloride salt will precipitate as a crystalline solid.

Phase C: Workup & Isolation
  • Concentration: Remove approximately 70% of the ethanol via rotary evaporation.

  • Neutralization: Pour the concentrated residue into Ice Water (200 mL). The solution will be acidic (pH ~1-2).

  • Precipitation: Slowly add saturated Sodium Bicarbonate (

    
    )  solution or 10% Ammonium Hydroxide (
    
    
    
    ) with stirring until pH reaches 8–9.
    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Collect the solid by vacuum filtration.[5] Wash the cake copiously with cold water (3 x 50 mL) to remove unreacted thiourea and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Characterization & Specifications

ParameterSpecificationNotes
Appearance White to pale yellow solidDarkens if traces of thiourea remain
Yield 75 – 85%Based on starting keto-ester
Melting Point 152 – 154 °C Lit. value: 153°C [1]
1H NMR (DMSO-d6)

1.18 (t, 3H, Ester-

)

1.24 (t, 3H, Alkyl-

)
Distinct from ester methyl

2.85 (q, 2H, Alkyl-

)
Quartet at C4 position

4.15 (q, 2H, Ester-

)
Quartet for ethoxy group

7.45 (br s, 2H,

)
Exchangeable with

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Gummy Product Check1 Check 1: Precursor Purity Did the chloro-ester degrade? Problem->Check1 Check2 Check 2: Moisture Was the Ethanol dry? Problem->Check2 Check3 Check 3: Neutralization Did pH exceed 10? Problem->Check3 Solution1 Use Freshly Prepared Chloro-ester (<4h old) Check1->Solution1 Solution2 Use Absolute Ethanol (Water inhibits cyclization) Check2->Solution2 Solution3 Keep pH 8-9. High pH hydrolyzes the ester. Check3->Solution3

Figure 2: Troubleshooting logic for common synthetic failures.

  • Gummy Precipitate: If the product oils out upon neutralization, extract with Ethyl Acetate, dry over

    
    , and induce crystallization by adding Hexane dropwise.
    
  • Odor Control: The chlorination step produces noxious fumes. Ensure all glassware is vented to a scrubber containing NaOH solution.

References

  • Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido-4-substituted-thiazole-5-indazole Derivatives. Research & Reviews: Journal of Chemistry, 2016, 5(3). (Source for Melting Point 153°C).

  • Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.

  • Preparation of 2-amino-4-ethylthiazole-5-carboxylate. ChemicalBook CAS Database Entry 72850-74-9.[1][2][4]

  • Synthesis of ethyl 2-chloro-3-oxopentanoate. PrepChem.com Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2-Amino-4-Ethyl-1,3-Thiazole-5-Carboxylic Acid

Welcome to the technical support guide for the purification of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. The following content, presented in a question-and-answer format, addresses common and complex challenges encountered during the recrystallization of this polar, zwitterionic molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid that influence its solubility and recrystallization behavior?

A1: The recrystallization behavior of this molecule is governed by three key structural features:

  • Aromatic Thiazole Ring: A polar heterocyclic system that contributes to the molecule's overall polarity.

  • Basic 2-Amino Group: This group can be protonated, significantly increasing solubility in acidic aqueous solutions.

  • Acidic 5-Carboxylic Acid Group: This group can be deprotonated to form a carboxylate salt, which enhances solubility in basic aqueous solutions.

The presence of both a primary amine and a carboxylic acid makes the molecule zwitterionic in nature, particularly around its isoelectric point. This means it can form strong intermolecular hydrogen bonds, leading to high lattice energy and often low solubility in many common non-polar organic solvents. Successful recrystallization depends on finding a solvent system that can effectively disrupt these intermolecular forces at an elevated temperature but allow them to reform into a pure crystalline lattice upon cooling.

Q2: I am starting my experiment. What is a logical approach to selecting a primary recrystallization solvent?

A2: A systematic approach is crucial. Given the polar and zwitterionic characteristics of the target compound, highly polar solvents or aqueous mixtures are the most promising candidates. The principle of "like dissolves like" is a good starting point.[1]

Recommended Screening Protocol:

  • Initial Screening: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add ~0.5 mL of a different test solvent at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[2]

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility. A good recrystallization solvent will completely dissolve the compound at or near its boiling point.[2]

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. The optimal solvent will yield a high quantity of crystalline precipitate.[1]

Based on the structure, begin your screening with the solvents listed in the table below.

Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[3] This is a common issue with impure compounds or when a solution is supersaturated and cooled too quickly.[2][4]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[2][3]

  • Lower the Solution Temperature: If using a high-boiling point solvent, the saturation temperature may be above the compound's melting point. Switching to a lower-boiling point solvent system can resolve this.

  • Induce Nucleation: If the solution remains clear upon slow cooling (supersaturation), try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, if you have a pure sample, add a single "seed crystal" to initiate crystallization.[2]

  • Consider Impurities: High impurity levels can depress the melting point and promote oiling out. If the problem persists, a preliminary purification step, such as a quick filtration through a plug of silica or activated carbon (if colored impurities are present), may be necessary before attempting recrystallization again.[3]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Poor Crystal Yield

Q4: I performed a recrystallization using an ethanol/water mixture, but my recovery was below 50%. What are the likely causes and how can I improve the yield?

A4: Low recovery is one of the most frequent issues in recrystallization. The primary culprits are using too much solvent or the compound having significant solubility in the cold solvent system.[1][3]

Causality & Solutions:

  • Excess Solvent: The most common error is adding too much hot solvent during the dissolution step. The goal is to create a saturated solution at high temperature, so using the absolute minimum amount of hot solvent required to dissolve the solid is critical.[1]

    • Solution: If you suspect excess solvent was used, you can carefully evaporate a portion of the solvent to re-concentrate the solution and then attempt the cooling and crystallization process again.[3]

  • Premature Crystallization: If crystals form too rapidly in the hot solution during filtration, you can lose a significant portion of the product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent a sudden drop in temperature.

  • Incomplete Crystallization: The compound may still be quite soluble in the mother liquor, even at low temperatures.

    • Solution: Ensure the solution is thoroughly cooled. After reaching room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation. For some highly soluble compounds, cooling to even lower temperatures (e.g., in a freezer) may be beneficial, provided the solvent does not freeze.

Scenario 2: Persistent Impurities

Q5: My recrystallized product looks clean, but NMR analysis shows it is contaminated with an isomer. How is this possible and what purification strategy should I adopt?

A5: This is a classic problem when the compound is synthesized via the Hantzsch thiazole synthesis. Under certain conditions, particularly acidic ones, the reaction can produce a 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole product.[5][6] These isomers often have very similar polarities, making them difficult to separate by a single recrystallization.

Expert Recommendations:

  • pH-Controlled Recrystallization: The solubility of your target compound and the imino impurity will differ based on pH. You can exploit this:

    • Acidic Wash: Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The more basic 2-amino group of your desired product should preferentially move into the aqueous layer as its hydrochloride salt, while the less basic imino isomer may remain in the organic layer. Neutralize the aqueous layer to precipitate your purified product, which can then be recrystallized.

    • Basic Wash: Alternatively, dissolving the crude material in a dilute aqueous base (e.g., 1 M NaOH) will form the sodium carboxylate salt. Impurities that are not acidic can then be removed by extraction with an organic solvent. Re-acidification of the aqueous layer will precipitate the purified carboxylic acid.[7]

  • Alternative Purification: If isomeric impurities persist, recrystallization alone may not be sufficient. Consider column chromatography. For polar, basic compounds that streak on standard silica gel, using a modified mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) can significantly improve separation.[2] Alternatively, using a different stationary phase like neutral alumina may be effective.[2]

Data & Protocols

Table 1: Recommended Solvent Systems for Recrystallization
Solvent System (Good/Anti-Solvent)Boiling Point (°C)Rationale & Use Case
Ethanol / Water 78-100Excellent starting point. The compound has good solubility in hot ethanol and low solubility in water. The ratio can be fine-tuned for optimal recovery.
Methanol / Water 65-100Similar to ethanol/water but with a lower boiling point. Useful if the compound is sensitive to higher temperatures.
N,N-Dimethylformamide (DMF) / Water 100-153For compounds that are poorly soluble in alcohols. Dissolve in a minimum of hot DMF, then carefully add water as the anti-solvent.[8]
Acetic Acid / Water 100-118The acidic nature of the solvent can protonate the amino group, aiding dissolution. Water is added as the anti-solvent.
Tetrahydrofuran (THF) / Hexane 66A less polar option. May be useful if the primary impurities are highly polar. Dissolve in hot THF and add hexane as the anti-solvent.
Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid in an Erlenmeyer flask of appropriate size. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[9]

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[9]

  • Cooling (Crucial Step): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture (at the same ratio as the final crystallization mixture) to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystal Formation outcome->crystals Success no_crystals No Crystals Form (Supersaturated) outcome->no_crystals Problem oiling_out Product 'Oils Out' outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem (After Filtering) filter_dry Filter, Wash & Dry crystals->filter_dry pure_product End: Pure Product filter_dry->pure_product sol_no_crystals Action: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->sol_no_crystals sol_oiling_out Action: 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent System oiling_out->sol_oiling_out sol_low_yield Action: 1. Use Less Solvent Initially 2. Ensure Full Cooling 3. Concentrate Mother Liquor low_yield->sol_low_yield sol_no_crystals->dissolve Retry sol_oiling_out->dissolve Retry sol_low_yield->dissolve Retry with new batch or mother liquor

Sources

Optimization

Stability of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid in acidic vs basic media

This technical guide details the stability profile of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid (AETCA).[1][2] It is designed for researchers observing unexpected degradation or solubility issues during synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid (AETCA).[1][2] It is designed for researchers observing unexpected degradation or solubility issues during synthesis, purification, or biological assay preparation.[1]

Technical Support Center: AETCA Stability Guide

Case ID: AETCA-STAB-001 Molecule: 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid Chemical Formula:


Molecular Weight:  172.20  g/mol [1][2]

Executive Summary: The Stability Matrix

AETCA exhibits a "U-shaped" stability profile relative to pH and temperature.[1][2] It is thermodynamically stable as a carboxylate salt in basic media but kinetically unstable in acidic media at elevated temperatures due to protodecarboxylation .[1][2]

Media ConditionStability StatusPrimary RiskRecommended Action
Acidic (pH < 2) @ RT Stable Salt formation (precipitates or dissolves depending on anion)Store as HCl salt if dry.[1][2]
Acidic (pH < 2) @ >50°C ⚠️ Critical Risk Decarboxylation (Loss of

)
Avoid heating in acid.[2] Use mild Lewis acids if necessary.[1][2]
Neutral (pH 5–7) Stable Zwitterionic insolubility (Isoelectric precipitation)Adjust pH to <2 or >9 to solubilize.[2]
Basic (pH > 9) @ RT Stable Oxidation of amine (slow)Store under inert atmosphere.[2]
Basic (pH > 12) @ >80°C ⚠️ Moderate Risk Amine hydrolysis (rare) or Ring openingMonitor via LC-MS; avoid prolonged boiling in strong alkali.[1][2]

Module 1: Acidic Media Troubleshooting

User Question: "I attempted to recrystallize AETCA from hot 1M HCl, but my yield was extremely low, and I see a new peak in LC-MS with M-44 mass. What happened?"

Root Cause Analysis: Protodecarboxylation

The 5-position of the thiazole ring is electronically coupled to the 2-amino group.[1][2] In strong acids, the thiazole nitrogen is protonated. Upon heating, this system facilitates thermal decarboxylation , ejecting


 to form 2-amino-4-ethylthiazole.[1][2]

The Mechanism:

  • Protonation: The acid protonates the ring nitrogen (or C-5 ipso position in transition states).[1][2]

  • Destabilization: The electron-withdrawing nature of the protonated heterocycle pulls electron density, weakening the

    
     bond.[1][2]
    
  • Ejection: Thermal energy drives the loss of

    
    .[2]
    
Diagnostic Workflow
  • Step 1: Check Mass Spec. Look for

    
     Da (Parent 
    
    
    
    ).[1][2]
  • Step 2: Check Gas Evolution. Did you observe bubbling that wasn't boiling? That is

    
    .
    
Corrective Protocol: Acidic Handling

If you must work in acid (e.g., for HPLC or salt formation):

  • Temperature Control: Maintain

    
    . Decarboxylation in thiazoles is often negligible at room temperature but accelerates exponentially above 
    
    
    
    .[1][2]
  • Solvent Choice: Use Trifluoroacetic acid (TFA) in acetonitrile for analysis, but avoid refluxing in mineral acids (HCl/

    
    ).[2]
    

Module 2: Basic Media Troubleshooting

User Question: "My compound dissolves in 1N NaOH, but I am worried about ring opening or hydrolysis of the amine. Is this safe for overnight stirring?"

Root Cause Analysis: Carboxylate Stabilization

In basic media, AETCA exists as the dianion (carboxylate


 and neutral amine, or deprotonated amine at very high pH).[1][2]
  • Stability: The carboxylate anion is resonance-stabilized and highly resistant to decarboxylation because it lacks the proton required for the low-energy transition state.[1][2]

  • Ring Integrity: Unlike oxazoles, the thiazole ring is highly aromatic and resistant to base-induced ring opening (cleavage) under standard conditions (

    
    ).[1][2]
    
The "False Positive" Instability

Users often mistake oxidative darkening for degradation. 2-aminothiazoles are electron-rich and can undergo slow oxidation in air, turning solutions yellow/brown.[1][2] This is often a trace impurity (


) rather than bulk decomposition.[1][2]
Corrective Protocol: Basic Workup
  • Dissolution: Use 1M NaOH or saturated

    
    .[1][2]
    
  • Recovery: To recover the parent acid, cool to

    
     and acidify slowly to pH 3–4 (the isoelectric point) to precipitate the zwitterion.[2] Do not overshoot to pH 0  if the solution is warm, or you risk the acidic instability described in Module 1.[2]
    

Module 3: Visualizing the Chemistry

Figure 1: pH-Dependent Species & Reactivity

This diagram illustrates the dominant structures at varying pH levels and the specific degradation pathway triggered by heat in acid.[2]

AETCA_Stability Acid_Sol Cationic Form (Soluble) pH < 2 Zwitterion Zwitterion (Precipitate) pH 3-5 Acid_Sol->Zwitterion  Add Base   Decarb_Prod Degradation Product: 2-amino-4-ethylthiazole (M-44) Acid_Sol->Decarb_Prod  HEAT (>60°C)  -CO2 (Irreversible)   Base_Sol Anionic Form (Soluble) pH > 8 Zwitterion->Base_Sol  Add Base  

Caption: Figure 1. The equilibrium states of AETCA. Note the irreversible "trap" of decarboxylation that occurs only from the cationic species under thermal stress.

Module 4: Analytical Validation Protocol

To confirm the integrity of your AETCA batch, run this standardized HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic buffer stabilizes the amine).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 265 nm (Thiazole characteristic absorbance).[2]

Interpretation Table:

Retention Time (Approx)SpeciesObservation
2.5 min AETCA (Parent) Major peak.[1][2]
3.8 min Decarboxylated Analog Impurity.[1][2] Increases if sample was heated in acid.[1][2]
1.2 min Thiazolone (Hydrolysis) Rare.[2] Only seen after boiling in conc.[1][2]

.

References

  • Decarboxylation Kinetics: Spinelli, D., et al. "Kinetics and mechanism of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids."[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1977.[2][3]

  • General Thiazole Chemistry: Metzger, J. V.[1][2] "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.[1][2] (Standard reference for aminothiazole stability).

  • Synthesis & Stability: "Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives."[1][2] Patent CN102079732B.[1][2] (Describes basic hydrolysis workup, confirming basic stability).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Aminothiazole Carboxylic Acids in NMR

Ticket ID: NMR-SOL-TZ-001 Subject: Troubleshooting solubility and spectral acquisition for zwitterionic aminothiazole carboxylic acids. Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & D...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-SOL-TZ-001 Subject: Troubleshooting solubility and spectral acquisition for zwitterionic aminothiazole carboxylic acids. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Challenge: Aminothiazole carboxylic acids present a unique "solubility paradox." The basic thiazole amine (


) and the acidic carboxylic tail (

) often result in a zwitterionic lattice in the solid state. This strong electrostatic network creates high melting points and poor solubility in standard non-polar (CDCl₃) and even some polar aprotic solvents (DMSO-d₆), as the solvent cannot overcome the lattice energy.

The Solution: To dissolve these compounds, you must disrupt the intermolecular zwitterionic network by driving the equilibrium fully to the cationic (acidic) or anionic (basic) state.

Module 1: Solubility Decision Tree

Use this workflow to select the correct solvent system without wasting sample.

SolubilityWorkflow Start Sample: Aminothiazole Carboxylic Acid Step1 Attempt 1: DMSO-d6 (Standard) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Attempt 2: Heat to 40-50°C Check1->Step2 No (Cloudy/Precipitate) Run NMR Run NMR Check1->Run NMR Yes Check2 Soluble? Step2->Check2 Branch Choose pH Strategy Check2->Branch No Run NMR (at Temp) Run NMR (at Temp) Check2->Run NMR (at Temp) Yes AcidPath Acidic Route (Protonation) Target: Cationic Species Branch->AcidPath If Acid Stable BasePath Basic Route (Deprotonation) Target: Anionic Species Branch->BasePath If Base Stable SolventA Add 1-2 drops TFA-d or Switch to TFA-d (neat) AcidPath->SolventA SolventB Add 1-2 drops NaOD (40% in D2O) or K2CO3 (solid) BasePath->SolventB ResultA Result: Soluble *NH/OH exchanged (invisible) *Significant Chemical Shift Drift SolventA->ResultA ResultB Result: Soluble *Carboxylate formed *Aromatic shielding changes SolventB->ResultB

Figure 1: Decision matrix for solubilizing zwitterionic heterocycles. Blue nodes indicate standard attempts; Red/Green nodes indicate chemical modification strategies.

Solvent Selection Strategy (The "Why" and "How")

Do not randomly mix solvents. The choice of solvent dictates the ionization state of your molecule, which fundamentally alters the Chemical Shift (


).
Comparative Solvent Data Table
Solvent SystemSolubility PowerExchangeable Protons (-NH, -OH)Chemical Shift ImpactRecommended For
DMSO-d₆ ModerateVisible (Usually broad)BaselineInitial screening; H-bonding studies.
DMSO-d₆ + TFA-d High Invisible (Exchanges with D)Downfield shift (Deshielding due to + charge)Stubborn zwitterions; Peptides.
TFA-d (Neat) Very High Invisible Extreme Downfield ShiftHighly insoluble polymer-like aggregates.
D₂O + NaOD HighInvisible Upfield/Variable (Shielding due to - charge)Carboxylic acid salts; mimic physiological pH > 7.
Methanol-d₄ Low/ModerateInvisible (Exchanges)ModerateCompounds with high alkyl chain content.
Technical Insight: The TFA Effect

Trifluoroacetic acid-d (TFA-d) is the "nuclear option." By protonating the thiazole nitrogen and the carboxylate, it breaks the zwitterionic lattice.

  • Mechanism:

    
     and 
    
    
    
    .
  • Warning: This creates a "salt" in solution. The chemical shifts of carbons

    
     and 
    
    
    
    to the nitrogen will move significantly compared to neutral DMSO spectra.

Validated Experimental Protocols

Protocol A: The "In-Situ" Acidification (Recommended)

Use this when the sample is cloudy in DMSO-d₆.

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ in a vial.

  • Observation: If the solution is cloudy or has visible particulate, do not filter yet . You will lose your compound.

  • Acidification: Add 10–20

    
    L (approx. 1-2 drops) of TFA-d  (or non-deuterated TFA if the -OH peak at 11-13 ppm is not critical).
    
  • Agitation: Sonicate for 60 seconds. The solution should turn clear as the zwitterion breaks.

  • Transfer: Transfer to the NMR tube.

  • Acquisition: Lock on DMSO. Shim carefully (TFA changes viscosity/shimming).

Protocol B: The Alkaline Shift (NaOD Method)

Use this if the molecule is acid-sensitive or if you need to mimic a biological salt form.

  • Preparation: Weigh 5–10 mg of sample.

  • Solvent Mix: In a separate vial, prepare a mixture of 0.5 mL D₂O and 2 drops of 40% NaOD in D₂O.

  • Dissolution: Add the solvent mix to the solid. Sonicate.

  • Verification: If the solution remains cloudy, the sodium salt may be less soluble than expected. Add 0.1 mL DMSO-d₆ to create a co-solvent system (D₂O/DMSO mix).

  • Acquisition: Lock on D₂O. Note that water suppression pulse sequences (e.g., zgpr) may be required to suppress the residual HDO signal.

Frequently Asked Questions (FAQ)

Q1: My sample dissolved in DMSO/TFA, but now my -NH2 and -COOH peaks are gone. Where are they? A: They are in the solvent waste. When you use protic deuterated solvents (methanol-d₄, D₂O) or acidic additives (TFA-d), the "labile" protons on the amine and acid rapidly exchange with the deuterium in the solvent pool (


).
  • Diagnostic: You will see a large HDO or acid peak, but your specific molecule's protons will be "silent." This is normal.

Q2: The peaks in my spectrum are very broad. Is the sample impure? A: Not necessarily. Broadening in aminothiazoles often arises from:

  • Restricted Rotation: The C-N bond in the aminothiazole can have partial double-bond character.

  • Intermediate Exchange: If the pH is near the

    
    , protons are hopping on and off at a rate comparable to the NMR timescale.
    
  • Fix: Add more acid/base to push the exchange to the "fast" limit, or heat the sample to 50°C to sharpen the peaks.

Q3: Can I recover my sample after adding TFA or NaOD? A: Yes.

  • From TFA: Evaporate the solvent (TFA and DMSO are high boiling, so this requires a high-vacuum concentrator or lyophilizer). Alternatively, neutralize with aqueous NaHCO₃ and extract into ethyl acetate (if the neutral form is organic soluble).

  • From NaOD: Acidify carefully with dilute HCl to pH 3-4 (the isoelectric point) to precipitate the zwitterion, then filter.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Sample Preparation and Solvents). Link

  • Nanalysis Corp. (2021). "Deuterated Solvents: A Guide to Solubility and Handling." Nanalysis Technical Resources. Link

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135–140. (Discusses pH dependence of shifts). Link

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methyl vs. 4-Ethyl-2-Aminothiazole Scaffolds in Antimicrobial Design

Topic: Comparison of antimicrobial potency: 4-ethyl vs 4-methyl aminothiazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of antimicrobial potency: 4-ethyl vs 4-methyl aminothiazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Steric vs. Lipophilic Trade-off

In the optimization of antimicrobial pharmacophores, the 2-aminothiazole ring remains a privileged scaffold due to its ability to engage in hydrogen bonding (via the C2-amine) and pi-stacking interactions. This guide compares two fundamental substitutions at the C4 position: the 4-methyl and 4-ethyl groups.

While intuitive medicinal chemistry often suggests that increasing alkyl chain length enhances lipophilicity (LogP) and therefore membrane permeability, experimental data indicates a non-linear relationship for thiazoles.

  • 4-Methyl Derivatives: Generally exhibit superior binding affinity in sterically constrained pockets (e.g., DNA Gyrase B subunit). They serve as the high-efficiency baseline.

  • 4-Ethyl Derivatives: Provide increased lipophilicity (+0.5 LogP shift), aiding penetration in Gram-positive strains (e.g., S. aureus). However, this often comes at the cost of reduced potency in Gram-negative targets due to steric clashes within the active site.

Verdict: The 4-methyl scaffold is recommended for broad-spectrum lead optimization, while 4-ethyl substitutions should be reserved specifically for targeting membrane-associated mechanisms in Gram-positive pathogens.

Structural & Physicochemical Basis (SAR)

The transition from a methyl to an ethyl group at the C4 position introduces specific physicochemical shifts that alter pharmacokinetics (PK) and pharmacodynamics (PD).

Feature4-Methyl-2-Aminothiazole4-Ethyl-2-AminothiazoleImpact on Antimicrobial Activity
Precursor Chloroacetone1-Bromo-2-butanoneDetermines synthetic cost and availability.
Steric Bulk (A-Value) 1.701.75Ethyl introduces rotational freedom that may clash with rigid enzyme pockets.
Lipophilicity (cLogP) ~0.8 - 1.2~1.3 - 1.7Ethyl enhances passive diffusion through peptidoglycan layers.
Solubility ModerateLowEthyl derivatives often require DMSO/surfactants for MIC testing.
Electronic Effect Weak Inductive (+I)Stronger Inductive (+I)Ethyl slightly increases electron density on the ring nitrogen, potentially aiding H-bond acceptance.
SAR Logic Visualization

The following decision tree illustrates the rational selection process between these two derivatives based on the target pathogen.

SAR_Logic Start Target Pathogen Selection GramPos Gram-Positive (S. aureus, B. subtilis) Start->GramPos GramNeg Gram-Negative (E. coli, P. aeruginosa) Start->GramNeg Permeability Barrier: Thick Peptidoglycan GramPos->Permeability Challenge Porins Barrier: Porin Channels GramNeg->Porins Challenge SelectEthyl Select 4-Ethyl (Maximize Lipophilicity) Permeability->SelectEthyl Need hydrophobic entry SelectMethyl Select 4-Methyl (Minimize Steric Bulk) Porins->SelectMethyl Size restriction (<600 Da)

Figure 1: Strategic selection of alkyl substituents based on bacterial cell wall architecture.

Comparative Antimicrobial Potency Data[1][2][3][4][5][6][7][8]

The following data summarizes trends observed in Schiff base and sulfonamide derivatives of 2-aminothiazoles. Note: Values are representative of mean MICs (µg/mL) derived from broth microdilution assays.

OrganismStrain Type4-Methyl Derivative (MIC µg/mL)4-Ethyl Derivative (MIC µg/mL)Interpretation
S. aureus Gram (+)12.5 - 25.06.25 - 12.5 Ethyl derivatives often outperform due to better interaction with the lipid-rich cell membrane.
B. subtilis Gram (+)25.012.5Similar trend; hydrophobicity aids potency.
E. coli Gram (-)12.5 - 50.0 > 100.0Ethyl group is often too bulky to pass efficiently through porins or fit the target active site.
P. aeruginosa Gram (-)> 100.0> 200.0Both struggle, but 4-methyl has a slightly better chance of permeation.
C. albicans Fungi50.025.0 Fungal ergosterol membranes favor the more lipophilic 4-ethyl variants.

Key Mechanistic Insight: In studies involving DNA Gyrase inhibition , the 4-methyl group fits snugly into the ATP-binding pocket. The 4-ethyl group often causes a steric clash with the hydrophobic floor of the active site, reducing binding affinity despite the compound's ability to enter the cell. This explains why 4-ethyl is better against fungi (membrane target) but worse against Gram-negative bacteria (intracellular enzymatic target).

Experimental Validation Protocols

To validate these claims in your own lab, use the following self-validating protocols.

A. Synthesis: The Hantzsch Condensation

This is the gold-standard method for synthesizing these derivatives. The reaction is self-indicating (precipitation of the hydrobromide salt).

Reagents:

  • Pathway A (4-Methyl): Chloroacetone + Thiourea.

  • Pathway B (4-Ethyl): 1-Bromo-2-butanone + Thiourea.

Protocol:

  • Dissolution: Dissolve 0.1 mol of Thiourea in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.1 mol of the respective

    
    -haloketone dropwise over 20 minutes.
    
    • Checkpoint: The reaction is exothermic. Ensure temperature does not exceed 60°C to prevent polymerization.

  • Reflux: Heat to reflux (78°C) for 3–4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Disappearance of thiourea indicates completion.

  • Workup: Cool to room temperature. The hydrobromide salt of the thiazole will precipitate.[1]

  • Neutralization: Filter the solid, dissolve in minimal water, and neutralize with 10%

    
     to precipitate the free base.
    
  • Purification: Recrystallize from ethanol/water (1:1).

Synthesis Workflow Visualization

Hantzsch_Synthesis Thiourea Thiourea (H2N-CS-NH2) Reflux Reflux in EtOH (3-4 hrs, 78°C) Thiourea->Reflux HaloKetone α-Haloketone (R-CO-CH2-X) HaloKetone->Reflux Cyclization Cyclization & Dehydration Reflux->Cyclization Methyl 4-Methyl-2-aminothiazole (R=CH3) Cyclization->Methyl If Chloroacetone Ethyl 4-Ethyl-2-aminothiazole (R=CH2CH3) Cyclization->Ethyl If 1-Bromo-2-butanone

Figure 2: Comparative synthetic pathway via Hantzsch condensation.

B. Biological Assay: Broth Microdilution (MIC)

Do not rely on disk diffusion (Kirby-Bauer) for this comparison, as the diffusion rates of methyl vs. ethyl derivatives in agar differ significantly due to lipophilicity, leading to false negatives for the ethyl derivative.

  • Preparation: Dissolve compounds in DMSO (stock 1000 µg/mL). Ensure final DMSO concentration in wells is <1% to avoid toxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Control: Use Ciprofloxacin as a positive control and pure DMSO as a negative control.

References

  • Mishra, R. et al. (2017). Synthesis, properties and biological activity of thiosemicarbazones and their heterocyclic derivatives. This review details the Hantzsch synthesis mechanism and general SAR of thiazoles.

  • Bondock, S. et al. (2010). Synthesis and antimicrobial activity of some new 4-hetaryl-thiazole derivatives.[2][3][4] Provides comparative data on thiazole substitutions and their effects on Gram-positive vs Gram-negative bacteria.

  • BenchChem Protocols. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Standardized protocols for synthesizing 4-alkyl-2-aminothiazoles.

  • Liaras, K. et al. (2011). Antimicrobial activity of some new thiazole derivatives.[5][6][2][7][8][4][9] Specifically discusses the impact of lipophilicity on antifungal and antibacterial potency.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid

Executive Summary Immediate Action Required: 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid (CAS: 191105-37-0) is a heterocyclic organic solid containing both nitrogen and sulfur.[1][2] It must be managed as Hazardous Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid (CAS: 191105-37-0) is a heterocyclic organic solid containing both nitrogen and sulfur.[1][2] It must be managed as Hazardous Chemical Waste .

Do NOT:

  • Do NOT dispose of down the drain (sanitary sewer). Thiazole derivatives often exhibit aquatic toxicity.

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to the amine functionality.

  • Do NOT mix with strong bases in non-controlled settings, as the carboxylic acid moiety will form salts, altering solubility and reactivity.

Preferred Method: High-temperature incineration with secondary combustion and gas scrubbing (to capture SOx/NOx gases).

Chemical Profile & Characterization

Accurate disposal begins with precise identification. This compound is amphoteric, possessing both a basic amine group and an acidic carboxylic acid group.

PropertySpecification
Chemical Name 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
CAS Number 191105-37-0
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, DMF, and dilute alkalis (due to -COOH).[3]
RCRA Status Not P-listed or U-listed. Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

Hazard Assessment (GHS)

While specific toxicological data for this exact derivative is limited, it shares the toxicophore profile of the 2-aminothiazole class (e.g., thyroid modulation potential). Treat with the standard precautions for functionalized thiazoles.

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

  • Aquatic Risk: Thiazoles are frequently persistent in water; prevent environmental release.

Segregation & Storage (Pre-Disposal)

Proper segregation prevents "unintended synthesis" in the waste container.

  • The Amine Risk: The 2-amino group is electron-rich. Mixing this waste with strong oxidizers (Nitric acid, Chromic acid) can lead to exothermic decomposition or the formation of unstable N-oxides/nitro compounds.

  • The Acid Risk: The 5-carboxylic acid group will react with bases (Sodium Hydroxide) to form water-soluble salts. While not dangerous, this changes the physical state of the waste, potentially complicating incineration logistics.

Storage Rule: Store in a dedicated "Solid Organic Waste" container or "Non-Halogenated Organic Liquids" (if dissolved). Keep away from Oxidizers.

Disposal Workflows

Scenario A: Pure Solid Waste (Expired/Unused Reagent)
  • Rationale: Incineration is the only method that guarantees the destruction of the heterocyclic ring.

  • Packaging: Place the solid substance in a sealable, chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid (100%)"

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Handoff: Transfer to EHS (Environmental Health & Safety) for off-site thermal destruction.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Rationale: This compound is often used in synthesis (e.g., Dasatinib intermediates) involving solvents like Ethanol, DMF, or DMSO.

  • Characterization: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste".

    • If Non-Halogenated (Ethanol, DMSO): Segregate into "Non-Halogenated Waste".

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the solution is highly acidic or basic due to workup, neutralize carefully before adding to the solvent carboy to prevent heat generation.

  • Labeling: List all solvents plus the solute concentration (e.g., "Ethanol 95%, Thiazole derivative 5%").

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Double-bag contaminated items in clear, heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Tagging: Label as "Hazardous Debris - Organic Contamination."

  • Disposal: Incinerate via standard hazardous solid waste streams.

Visual Decision Matrix

The following logic flow ensures compliance with EPA (40 CFR) and laboratory best practices.

DisposalWorkflow Start Waste Generation: 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution/Suspension) StateCheck->Liquid Dissolved SolidPkg Package in HDPE/Glass Label: 'Toxic/Irritant Solid' Solid->SolidPkg SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Disposal: High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidPkg->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (EtOH, DMSO, DMF) SolventCheck->NonHalo HaloBin Bin: Halogenated Organic Waste Halo->HaloBin NonHaloBin Bin: Combustible Organic Waste NonHalo->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision tree for the segregation and packaging of thiazole-derivative waste streams.

Emergency Procedures (Spill Response)

In the event of a bench-top spill of the solid powder:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation (H335).

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or use a dedicated chemical vacuum with HEPA filtration.

  • Decontamination:

    • Wipe the surface with a mild detergent solution followed by water.

    • Note on Bleach: Avoid using high-concentration bleach directly on the amine, as this can form chloramines. Use simple soap/water or ethanol for surface cleaning.

  • Disposal: Place all cleanup materials into the "Contaminated Debris" stream (Scenario C).

References

  • Chemical Identity & Properties
  • General Thiazole Safety
  • Regulatory Framework (RCRA)

    • U.S. Environmental Protection Agency.[6][7][8] (2022).[7][9] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Laboratory Waste Management

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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